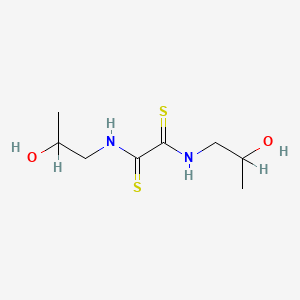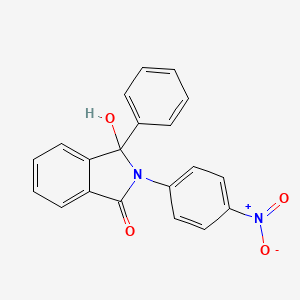
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, features a hydroxy group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry .
Métodos De Preparación
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization and subsequent oxidation to yield the target compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic systems and continuous flow reactors .
Análisis De Reacciones Químicas
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction and halogenated derivatives from substitution .
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The nitrophenyl group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one include other isoindolinone derivatives, such as:
3-Hydroxy-2-phenylisoindolin-1-one: Lacks the nitrophenyl group, resulting in different biological activities.
3-Hydroxy-2-(4-chlorophenyl)-3-phenylisoindolin-1-one: Contains a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Propiedades
Número CAS |
3532-66-9 |
|---|---|
Fórmula molecular |
C20H14N2O4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
3-hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H14N2O4/c23-19-17-8-4-5-9-18(17)20(24,14-6-2-1-3-7-14)21(19)15-10-12-16(13-11-15)22(25)26/h1-13,24H |
Clave InChI |
IVOQZIOOZAQGGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
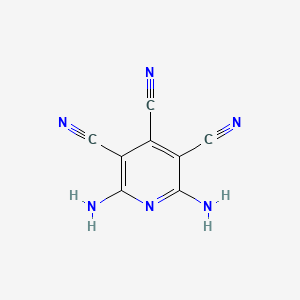
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
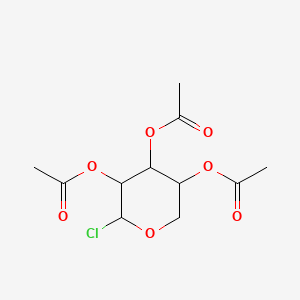
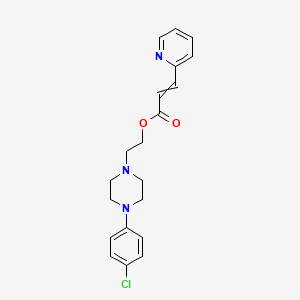
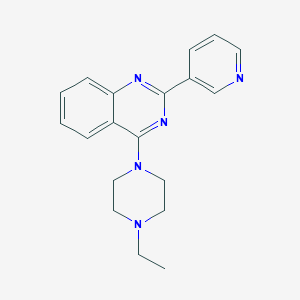
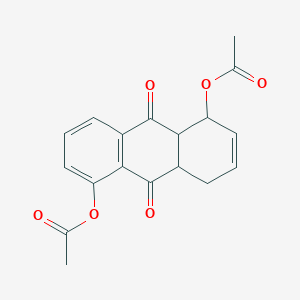
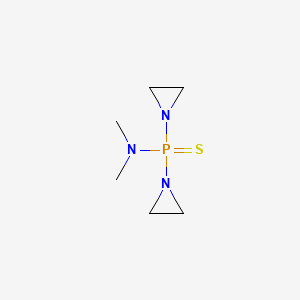

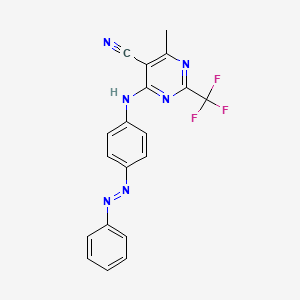
![2-[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]phenol](/img/structure/B14157741.png)
